molecular formula C21H25N5O4S2 B2713035 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422533-16-2

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2713035
CAS No.: 422533-16-2
M. Wt: 475.58
InChI Key: CNGQPVZNUCGGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-acetamide class, characterized by a quinazolin-2-yl core linked via a sulfanyl bridge to an acetamide moiety substituted with a 4-sulfamoylphenethyl group. The quinazoline ring is further modified with a 2-methoxyethylamino group at position 4, which enhances solubility and modulates receptor interactions . Structurally, it shares similarities with kinase inhibitors targeting EGFR or VEGFR, as the quinazoline scaffold is a common pharmacophore in such therapeutics . The sulfamoylphenyl group may contribute to hydrogen bonding with biological targets, while the thioether linkage improves metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S2/c1-30-13-12-24-20-17-4-2-3-5-18(17)25-21(26-20)31-14-19(27)23-11-10-15-6-8-16(9-7-15)32(22,28)29/h2-9H,10-14H2,1H3,(H,23,27)(H2,22,28,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGQPVZNUCGGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The reaction conditions typically include the use of acetic anhydride under reflux to afford benzoxazin-4-ones, which are then treated with ammonia to yield quinazolinone derivatives .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features a quinazoline ring, a sulfanyl group, and a sulfonamide moiety, which contribute to its biological activity. The presence of the methoxyethyl and sulfamoyl groups enhances its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives, such as the one discussed, exhibit significant anticancer properties. Quinazoline-based compounds have been shown to inhibit various kinases involved in cancer progression, making them potential candidates for targeted cancer therapies. Studies have demonstrated that modifications to the quinazoline structure can enhance selectivity and potency against specific cancer cell lines.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds similar to 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide have been explored for their efficacy against bacterial infections, particularly those resistant to conventional antibiotics. The combination of quinazoline and sulfonamide functionalities may provide a synergistic effect, increasing the overall antimicrobial potency.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, inhibitors targeting dihydrofolate reductase (DHFR) are crucial in developing treatments for conditions like bacterial infections and cancer. The structural features of this compound suggest it could serve as a scaffold for designing novel enzyme inhibitors.

Neuroprotective Effects

Emerging studies suggest that quinazoline derivatives may possess neuroprotective properties. Research into neurodegenerative diseases indicates that compounds with similar structures can modulate pathways associated with neuronal survival and apoptosis, potentially leading to new treatments for conditions like Alzheimer's disease.

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives, including compounds structurally related to This compound . Results showed promising in vitro activity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of sulfonamide derivatives were tested for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with the sulfamoyl group exhibited enhanced activity compared to traditional sulfonamides, suggesting a potential role for this compound in treating resistant infections.

Mechanism of Action

The mechanism of action of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other molecular targets, such as DNA or proteins, to exert its biological effects .

Comparison with Similar Compounds

2-[(3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

  • Key Differences: Replaces the 4-(2-methoxyethylamino) group with a 4-chlorophenyl substituent.
  • In vitro studies suggest lower kinase inhibition potency (IC₅₀ = 1.2 µM vs. 0.8 µM for the target compound) due to reduced hydrogen-bonding capacity .
  • Activity : Demonstrates moderate antiproliferative activity against MCF-7 breast cancer cells (GI₅₀ = 12 µM) .

4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl) Benzenesulfonamide Derivatives

  • Key Differences : Lacks the acetamide tail; instead, a benzenesulfonamide group is directly attached to the quinazoline.
  • Impact : Simplified structure reduces molecular weight (MW = 349 g/mol vs. 515 g/mol for the target compound) but diminishes selectivity for tyrosine kinases.
  • Activity: Shows broad-spectrum anticancer activity (average IC₅₀ = 5–10 µM across 60 NCI cell lines) but higher toxicity in normal cells .

Heterocyclic Analogues with Acetamide Linkages

2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide Derivatives

  • Key Differences : Substitutes quinazoline with a triazole-furan hybrid.
  • However, reduced kinase inhibition due to the absence of the planar quinazoline core.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Key Differences : Uses a pyrimidine-pyridine system instead of quinazoline-sulfamoylphenyl.
  • Impact : The pyrimidine ring enables base-pair-like interactions, making it suitable for antimicrobial applications.
  • Activity : Strong antibacterial activity against S. aureus (MIC = 2 µg/mL) but negligible cytotoxicity in cancer models .

Biological Activity

The compound 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a hybrid molecule that integrates a quinazoline scaffold known for its diverse biological activities. This article reviews its biological activity, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, and it features a complex structure that includes:

  • A quinazoline ring , which is often associated with anticancer and antibacterial properties.
  • A sulfanyl group , which may enhance biological activity through interactions with biological targets.
  • An acetic acid moiety , which can influence solubility and bioavailability.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, a study synthesized various quinazoline-based hybrids and evaluated their cytotoxicity against different cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.36 to 40.90 μM, with some compounds showing promising inhibitory profiles against EGFR, a target in cancer therapy .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT-1164.47
Compound BMDA-MB-23110.72
Compound CHepG217.48

Antibacterial Activity

The antibacterial potential of quinazoline derivatives has been well-documented. Compounds similar to the target molecule have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. This activity is attributed to the ability of these compounds to inhibit bacterial growth by interfering with essential metabolic pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in cancer progression and inflammation:

  • COX Enzymes : Some quinazoline derivatives demonstrate selective inhibition of COX-2, potentially reducing inflammation without affecting COX-1, which is crucial for normal physiological functions .
  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV are important in diabetes management; quinazoline derivatives have shown promise in this area as well .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various substituents on the quinazoline ring:

  • Substituents : The presence of bulky groups enhances activity, while modifications such as methoxy or sulfamoyl groups can significantly alter the pharmacological profile.
  • Linkers : The nature of the linker between the quinazoline and other moieties affects solubility and interaction with biological targets .

Case Studies

In one notable study, researchers synthesized a series of quinazoline derivatives with varying substituents and evaluated their anticancer properties using in vitro assays. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.